molecular formula C8H13N3O B12993234 2-((1H-Pyrazol-4-yl)methyl)morpholine

2-((1H-Pyrazol-4-yl)methyl)morpholine

Cat. No.: B12993234
M. Wt: 167.21 g/mol
InChI Key: HZQOUTHQIFVEJX-UHFFFAOYSA-N
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Description

2-((1H-Pyrazol-4-yl)methyl)morpholine is a synthetically designed heterocyclic compound that incorporates two privileged structures in medicinal chemistry: the pyrazole ring and the morpholine ring. This molecular architecture makes it a high-value building block for pharmaceutical research and development, particularly in the synthesis of novel bioactive molecules and potential therapeutic agents . The core structural motifs present in this compound are frequently found in molecules with a broad spectrum of pharmacological activities. Pyrazole derivatives are extensively documented in scientific literature for their significance in drug discovery, demonstrating potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties . The morpholine ring is a common pharmacophore known to influence the physicochemical properties and bioavailability of drug candidates. Researchers can utilize this compound as a key intermediate to develop new chemical entities targeting various enzymes and receptors, such as dihydrofolate reductase (DHFR) for antimicrobial applications or kinases and caspases in oncology research . Its potential mechanism of action in any resulting lead compound would be highly dependent on the final molecular structure, but may involve enzyme inhibition or modulation of key signaling pathways . WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(1H-pyrazol-4-ylmethyl)morpholine

InChI

InChI=1S/C8H13N3O/c1-2-12-8(6-9-1)3-7-4-10-11-5-7/h4-5,8-9H,1-3,6H2,(H,10,11)

InChI Key

HZQOUTHQIFVEJX-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CC2=CNN=C2

Origin of Product

United States

Synthetic Methodologies for 2 1h Pyrazol 4 Yl Methyl Morpholine and Analogous Structures

Methodologies for the Construction of the 1H-Pyrazole Moiety

The pyrazole (B372694) ring is a crucial pharmacophore found in numerous biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of various reliable methods.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Precursors

The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a process first reported by Ludwig Knorr in 1883. nih.gov This approach is valued for its simplicity and the ready availability of starting materials. nih.govbeilstein-journals.org The reaction involves the condensation of a hydrazine with a β-diketone, which can lead to the formation of two different regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. nih.gov

The regioselectivity of the reaction can be influenced by several factors, including the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. For instance, using aryl hydrochloride hydrazine in aprotic dipolar solvents like N,N-dimethylacetamide can improve regioselectivity compared to reactions in polar protic solvents such as ethanol. nih.gov The condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones has been shown to yield isomers with a selectivity of 98:2 in favor of the isomer where the aryl group of the hydrazine is adjacent to the trifluoromethyl group. nih.gov

Below is a table summarizing examples of pyrazole synthesis via cyclocondensation:

1,3-Dicarbonyl PrecursorHydrazine DerivativeConditionsProduct(s)YieldReference
1,3-DiketoneHydrazineVariesPolysubstituted pyrazolesGood nih.gov
4,4,4-trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-dimethylacetamide, ambient temp.1-Aryl-5-aryl-3-(trifluoromethyl)-1H-pyrazole74-77% nih.gov
2-Alkyl-1,3-diketoneArylhydrazineN,N-dimethylacetamide, ambient temp.1,4,5-Trisubstituted pyrazole79-89% nih.gov
α,β-Unsaturated KetoneHydrazineDMF, then oxidation1,3,5-Triarylpyrazole66-88% nih.gov

Advanced One-Pot Multicomponent Synthesis Strategies for Pyrazole Derivatives

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability, leading to the development of one-pot multicomponent reactions (MCRs) for pyrazole synthesis. longdom.orgacgpubs.org These strategies allow for the construction of complex pyrazole derivatives in a single step from three or more starting materials, avoiding the need to isolate intermediates. longdom.orgresearchgate.net

A common MCR for pyranopyrazoles, for example, involves the reaction of an aldehyde, malononitrile, a β-dicarbonyl compound (like ethyl acetoacetate), and a hydrazine. acgpubs.orgjsynthchem.com These reactions are often facilitated by a catalyst, and various catalytic systems have been explored, including nanoparticles, ionic liquids, and bio-compatible media. acgpubs.orgjsynthchem.com The use of green solvents like water or solvent-free conditions, sometimes assisted by microwave or ultrasound irradiation, further enhances the environmental credentials of these methods. longdom.orgrsc.org For instance, a four-component reaction using a copper oxide nanoparticle catalyst in water has been shown to be a highly efficient and reusable system for synthesizing pyrano[2,3-c]pyrazole derivatives. jsynthchem.com

Key features of multicomponent pyrazole syntheses are highlighted in the table below:

Reaction TypeReactantsCatalyst/ConditionsProduct TypeAdvantagesReference
Four-componentAldehyde, Malononitrile, Hydrazine Hydrate, Ethyl AcetoacetateGluconic acid aqueous solutionDihydropyrano[2,3-c]pyrazolesHigh yields (91-96%), reusable medium acgpubs.org
Four-componentAldehyde, Malononitrile, Hydrazine Hydrate, Ethyl AcetoacetateCopper oxide nanoparticles, WaterPyrano[2,3-c]pyrazolesHigh yields, reusable catalyst, green solvent jsynthchem.com
Three-componentEnaminones, Benzaldehyde, Hydrazine DihydrochlorideAmmonium acetate, Water1-H-Pyrazole derivativesSimple procedure, cost-effective, environmentally friendly longdom.org
Four-componentEthyl Acetoacetate, Hydrazine Hydrate, Aromatic Aldehydes, MalononitrileFe3O4@SiO2 core-shell NPs, UltrasonicationPyranopyrazole derivativesHigh efficiency, recoverable catalyst rsc.org

Oxidative Cyclization and Transition-Metal Catalyzed Approaches to Pyrazole Ring Formation

Beyond classical condensations, oxidative and transition-metal-catalyzed methods have emerged as powerful tools for pyrazole synthesis. These approaches often provide access to substitution patterns that are difficult to achieve through traditional routes. preprints.org

Oxidative cyclization methods can involve the formation of the pyrazole ring through an oxidation-induced N-N bond formation. For example, a metal-free, iodine-mediated oxidative C-N bond formation allows for the regioselective synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org This one-pot protocol avoids the isolation of unstable hydrazone intermediates. organic-chemistry.org Another approach involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which proceeds through a hydrazonyl radical intermediate followed by cyclization. organic-chemistry.org

Transition-metal catalysis has significantly expanded the scope of pyrazole synthesis. preprints.org Titanium-mediated reactions, for instance, can induce N-N coupling within a diazatitanacycle upon oxidation, leading to the formation of the pyrazole ring. nih.govrsc.org This process involves a sequential two-electron ligand-centered oxidation. nih.gov Recently, a temperature-controlled, transition-metal-free electrophilic cyclization has been developed for the divergent synthesis of pyrazoles and N-tosyl-pyrazoles, showcasing the ongoing innovation in this field. mdpi.com

Synthetic Pathways for the Morpholine (B109124) Moiety and its Subsequent Functionalization

The morpholine ring is another privileged scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates. researchgate.net Its synthesis and functionalization are well-established areas of organic chemistry.

Ring-Closing Reactions for Morpholine Core Synthesis

The synthesis of the morpholine core typically relies on ring-closing reactions of bifunctional precursors. A prevalent strategy involves the cyclization of β-amino alcohols. bris.ac.uk While direct alkylation with 1,2-dihalo derivatives can be low-yielding, a common alternative is a three-step sequence using an α-halo acid halide. This involves amide formation, intramolecular alkylation, and subsequent reduction to furnish the morpholine ring. bris.ac.uk

More direct and efficient methods have been developed. An annulation reaction using a vinyl sulfonium salt as a bis-electrophile allows for the one-step synthesis of morpholines from β-amino alcohols in high yield under mild conditions. bris.ac.uk Another modern approach utilizes a palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, which generates substituted morpholines as single stereoisomers. nih.gov Enantioselective syntheses have also been achieved via the SN2-type ring opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular ring closure. nih.gov

The table below summarizes various ring-closing strategies for morpholine synthesis:

Starting Material(s)Key Reagent(s)Reaction TypeProductKey FeaturesReference
β-Amino alcoholDiphenyl vinyl sulfonium triflateAnnulationSubstituted morpholineOne-step, high yield, mild conditions bris.ac.uk
N-aryl ethanolamine derivative, Aryl/Alkenyl bromidePd(OAc)2, P(2-furyl)3Palladium-catalyzed carboaminationStereoisomerically pure substituted morpholineModular, stereocontrolled nih.gov
Activated aziridine, Halogenated alcoholLewis acid, BaseSN2 ring-opening, Intramolecular cyclizationEnantiomerically pure substituted morpholineHighly regio- and stereoselective nih.gov
1,2-Amino alcoholEthylene sulfate, tBuOKSN2 reaction, CyclizationSubstituted morpholineRedox-neutral, high-yielding, green chemrxiv.orgchemrxiv.org
2-Tosyl-1,2-oxazetidine, α-Formyl carboxylateDBU or K2CO3Cascade ring-opening/ring-closureSubstituted morpholine hemiaminalAccess to further functionalization acs.org

Strategic Functionalization of Morpholine Rings via Amination and Alkylation Routes

Once the morpholine core is formed, its further functionalization, particularly at the nitrogen atom, is crucial for modulating its properties. N-alkylation and N-amination are common strategies to introduce diverse substituents.

N-alkylation can be readily achieved by reacting the secondary amine of the morpholine ring with various electrophiles, such as alkyl halides or benzyl chloride. mdpi.com Reductive amination with aldehydes or ketones is another powerful method for introducing alkyl groups. researchgate.net A recently developed green methodology involves the selective monoalkylation of primary amines with ethylene sulfate, which can be a key step in a two-step morpholine synthesis from 1,2-amino alcohols. chemrxiv.orgnih.gov This approach is notable for its high selectivity and yield, even on a large scale. chemrxiv.org

Functionalization can also occur at the carbon atoms of the morpholine ring. For example, α-functionalization can be achieved via corresponding imine-BF3 complexes, which can react with a wide range of organometallic reagents to introduce substituents at the position adjacent to the nitrogen atom. researchgate.net

Chemical Strategies for the Formation of the (Pyrazolyl)methyl-Morpholine Linkage

The construction of the bond connecting the pyrazole and morpholine rings through a methylene (B1212753) bridge is a key synthetic challenge. Various chemical strategies can be employed to achieve this linkage, primarily focusing on the formation of the carbon-nitrogen bond between the morpholine nitrogen and the methyl group attached to the pyrazole ring.

Exploration of Reductive Amination and Related Approaches for Methyl Bridge Introduction

Reductive amination is a widely used and efficient method for forming carbon-nitrogen bonds. This approach typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

To synthesize 2-((1H-Pyrazol-4-yl)methyl)morpholine, a logical approach is the reductive amination of pyrazole-4-carbaldehyde with morpholine. The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole-4-carbaldehydes from the corresponding hydrazones nih.govresearchgate.net. For instance, acetophenone phenylhydrazones can be converted to pyrazole-4-carbaldehydes, which can then serve as the starting material for reductive amination umich.edu.

The reaction would proceed by the initial formation of an iminium ion from the condensation of pyrazole-4-carbaldehyde and morpholine. This intermediate is then reduced by a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the target compound. This method has been successfully applied in the synthesis of various morpholine-based organocatalysts, where reductive amination of an amino alcohol with benzaldehyde and NaBH₄ was a key step nih.gov.

Table 1: Key Steps in Reductive Amination for this compound Synthesis

StepReactantsIntermediateProduct
1 Pyrazole-4-carbaldehyde, MorpholineIminium ionThis compound
2 In situ reduction with a reducing agent (e.g., NaBH₄)--

Evaluation of Coupling Reactions to Establish the Carbon-Nitrogen Bond with Morpholine

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful alternative for forming the C-N bond between the (pyrazolyl)methyl group and morpholine. This reaction typically involves the coupling of an aryl or alkyl halide with an amine in the presence of a palladium catalyst and a suitable ligand nih.gov.

For the synthesis of the target molecule, a plausible route involves the reaction of a 4-(halomethyl)-1H-pyrazole (e.g., 4-(bromomethyl)-1H-pyrazole or 4-(chloromethyl)-1H-pyrazole) with morpholine. The success of such reactions often depends on the choice of catalyst, ligand, base, and solvent. Studies on the Buchwald-Hartwig coupling of 4-halopyrazoles with secondary amines like piperidine have shown that palladium catalysts such as Pd(dba)₂ with bulky phosphine ligands (e.g., tBuDavePhos) can be effective, although high temperatures may be required nih.govresearchgate.net. Microwave-assisted conditions have also been utilized to expedite these reactions nih.gov.

Alternatively, copper-catalyzed C-N coupling reactions can be effective for coupling alkylamines with 4-halopyrazoles, particularly when palladium-catalyzed methods give low yields nih.gov. This suggests that a copper(I)-based catalyst system could also be explored for the coupling of 4-(halomethyl)-1H-pyrazole with morpholine.

Table 2: Comparison of Potential Coupling Reactions

Coupling ReactionCatalyst SystemSubstratesKey Considerations
Buchwald-Hartwig Amination Palladium (e.g., Pd(dba)₂) + Ligand (e.g., tBuDavePhos)4-(Halomethyl)-1H-pyrazole + MorpholineHigh temperatures may be needed; microwave irradiation can be beneficial nih.gov.
Copper-Catalyzed Coupling Copper(I) salt (e.g., CuI)4-(Iodomethyl)-1H-pyrazole + MorpholineCan be more effective for certain alkylamine couplings where Pd-catalysis is less efficient nih.gov.

Academic Approaches to Stereoselective Synthesis of Chiral Analogs of this compound

The development of stereoselective methods to synthesize chiral analogs is crucial for investigating their potential biological activities. Chiral morpholines and pyrazoles are important structural motifs in many drug candidates nih.govrwth-aachen.de. Asymmetric synthesis of chiral analogs of this compound could be approached by introducing chirality at either the morpholine or the pyrazole moiety, or both.

One of the most efficient methods for synthesizing chiral morpholines is through the asymmetric hydrogenation of dehydromorpholine precursors nih.govrsc.orgsemanticscholar.org. This method, often catalyzed by rhodium complexes with chiral bisphosphine ligands, can produce 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee) nih.govrsc.org. A chiral 2-substituted morpholine could then be coupled with a pyrazole-containing fragment to yield the final chiral product.

Another strategy involves the use of chiral auxiliaries or organocatalysts. For instance, chiral morpholinones, which are valuable building blocks, can be synthesized via asymmetric aza-benzilic ester rearrangement reactions catalyzed by chiral phosphoric acids researchgate.net. These chiral morpholinones can then be further functionalized. For the pyrazole component, the reactivity of pyrazolin-5-one derivatives has been employed in the asymmetric synthesis of highly functionalized pyrazoles using both organo- and metal-catalysts rwth-aachen.de. The Michael addition of pyrazoles to conjugated carbonyl alkynes can also be controlled to achieve regio- and stereoselectivity, with catalysts like Ag₂CO₃ playing a key role nih.gov.

Table 3: Strategies for Stereoselective Synthesis

ApproachMethodKey Features
Asymmetric Hydrogenation Rhodium-catalyzed hydrogenation of a 2-substituted dehydromorpholine precursor.High yields and excellent enantioselectivities (up to 99% ee) nih.govrsc.org.
Chiral Catalysis Chiral phosphoric acid-catalyzed synthesis of C3-substituted morpholinones researchgate.net.Domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.
Catalytic Asymmetric Michael Addition Ag₂CO₃-catalyzed Michael addition of pyrazoles to conjugated carbonyl alkynes.Switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles with high regio- and stereoselectivity nih.gov.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are energy-efficient. These principles can be applied to the synthesis of this compound by focusing on the synthesis of the pyrazole and morpholine cores, as well as the final coupling step.

For the synthesis of pyrazole derivatives, numerous green methods have been developed. These include using water as a solvent, employing multicomponent reactions, and utilizing catalysts that can be recycled thieme-connect.comresearchgate.netresearchgate.net. For example, nano-ZnO has been used as an efficient and eco-friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles in aqueous media mdpi.com. Multicomponent reactions, which combine several starting materials in a single step, are inherently atom-economical and have been used to produce a variety of bioactive pyrazole derivatives mdpi.com. Pyrazole has also been used as a promoter in the green synthesis of other heterocyclic scaffolds in water frontiersin.org.

Similarly, green approaches for morpholine synthesis are being explored. Traditional methods often involve multiple steps and harsh reagents. More sustainable alternatives are being developed to improve the efficiency and environmental footprint of these processes.

Applying these principles to the synthesis of the target compound could involve a one-pot reaction combining pyrazole formation and subsequent functionalization, or the use of aqueous conditions for the reductive amination or coupling steps. The use of catalytic amounts of reagents instead of stoichiometric ones is another key aspect of green chemistry that is inherent in the coupling reactions discussed previously thieme-connect.com. The development of such sustainable pathways is crucial for the large-scale and environmentally responsible production of pyrazole-based compounds researchgate.netmdpi.com.

Structure Activity Relationship Sar Studies of 2 1h Pyrazol 4 Yl Methyl Morpholine Derivatives

Principles of Rational Design for Modulating Biological Activity within this Chemical Class

The rational design of 2-((1H-Pyrazol-4-yl)methyl)morpholine derivatives is often guided by the goal of optimizing interactions with specific biological targets. The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore known for its ability to engage in various biological interactions. ontosight.ainih.govmdpi.com Similarly, the morpholine (B109124) moiety is frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. nih.govresearchgate.nete3s-conferences.org

In the context of developing inhibitors for specific protein-protein interactions, such as the APC-Asef interaction implicated in colorectal cancer, a rational design approach involving docking simulations and virtual screening has been employed. nih.gov This strategy allows for the initial selection of derivatives with a high probability of binding to the target protein. The core this compound scaffold serves as a foundational structure that can be systematically modified to enhance binding affinity and efficacy. The design principles often revolve around introducing substituents that can form favorable interactions, such as hydrogen bonds or hydrophobic interactions, with the amino acid residues in the binding pocket of the target protein.

The versatility of the pyrazole and morpholine rings allows for a wide range of chemical modifications, making them attractive scaffolds for medicinal chemists. nih.govresearchgate.net The ability to fine-tune the electronic and steric properties of these rings through substitution is a key principle in the rational design process, enabling the modulation of biological activity to achieve desired therapeutic outcomes.

Impact of Substitutions on the 1H-Pyrazole Ring on Pharmacological Profiles

N-substitution on the pyrazole ring is a critical determinant of biological activity. The presence and nature of a substituent at the N1 position can significantly alter the compound's interaction with its biological target. For instance, in a series of pyrazole-based inhibitors, the introduction of different lipophilic moieties at the N1 position, such as methyl or phenyl groups, resulted in a noticeable decrease in activity against certain enzymes compared to the unsubstituted analog. scispace.com This suggests that an unsubstituted N1 position may be crucial for forming key interactions, such as hydrogen bonds, with the target.

Conversely, in other contexts, N-alkylation can be a viable strategy to explore different regions of a binding pocket or to modulate the physicochemical properties of the compound. mdpi.comnih.gov The choice of N-substituent, therefore, needs to be carefully considered based on the specific therapeutic target and the desired pharmacological effect.

The position of substituents on the carbon atoms of the pyrazole ring (C3, C4, and C5) plays a crucial role in defining the SAR of these derivatives. The C4 position, which links the pyrazole ring to the methyl-morpholine moiety, is a key structural feature. Modifications at the C3 and C5 positions are particularly important for modulating activity.

In the development of inhibitors of the APC-Asef interaction, a series of 2-H pyrazole derivatives with substitutions at the C3 and C5 positions were synthesized and evaluated. nih.gov The general structure of these compounds involved a morpholine moiety connected to the pyrazole ring. The SAR studies revealed that the nature of the substituents at C3 and C5 significantly influenced the anti-proliferative activity against cancer cell lines.

The following table summarizes the in vitro anti-proliferative activities of selected 2-((1-(substituted)-3-(substituted)-1H-pyrazol-4-yl)methyl)morpholine derivatives against the HCT116 cancer cell line.

CompoundR1 (at C3)R2 (at C5)IC50 (μM)
7a 4-MethoxyphenylTrifluoromethyl0.25 ± 0.03
7b 4-ChlorophenylTrifluoromethyl0.52 ± 0.06
7c 4-FluorophenylTrifluoromethyl0.48 ± 0.05
7d 4-MethylphenylTrifluoromethyl0.31 ± 0.04
7g 3,4-DimethoxyphenylTrifluoromethyl0.10 ± 0.01

Data sourced from a study on inhibitors of APC-Asef interaction. nih.gov

The data clearly indicates that substitutions at the C3 and C5 positions have a significant impact on the biological activity. The compound 7g , with a 3,4-dimethoxyphenyl group at the C3 position, exhibited the most potent anti-proliferative activity, highlighting the importance of the substitution pattern on the C3-phenyl ring.

Influence of Chemical Modifications to the Morpholine Ring on Bioactivity

While the morpholine nitrogen is often unsubstituted to maintain a secondary amine, which can be crucial for forming hydrogen bonds or for its basic properties, modifications at this position can be explored. N-alkylation of the morpholine ring would introduce steric bulk and alter the basicity of the nitrogen atom. Depending on the target, this could either enhance or diminish activity. For instance, if the nitrogen atom is involved in a critical hydrogen bond with the target protein, N-alkylation would likely be detrimental to the activity.

Substitutions on the carbon atoms of the morpholine ring can also modulate the biological activity. Introducing substituents on the morpholine ring can alter its conformation and its interaction with the surrounding environment. For example, the introduction of methyl groups on the morpholine ring can create specific stereochemical requirements for binding to a target.

In a study of PI3K inhibitors, various heterocyclic scaffolds, including morpholine, were evaluated. rjraap.com The SAR of these compounds often reveals that the stereochemistry of substituents on the morpholine ring can be critical for activity. For instance, cis- or trans- isomers of a substituted morpholine ring can exhibit significantly different biological activities, underscoring the importance of the three-dimensional arrangement of atoms in drug-receptor interactions.

Preclinical Investigations of 2 1h Pyrazol 4 Yl Methyl Morpholine Derivatives Excluding Clinical Human Trial Data

In Vitro Biological Profiling and Efficacy Assessments

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of action for novel chemical entities. For pyrazole-morpholine derivatives, these assessments have concentrated on their effects on cancer cell proliferation and specific enzyme and receptor interactions.

A significant body of research has focused on the anticancer potential of pyrazole (B372694) derivatives, including those containing morpholine (B109124) moieties. These compounds have been evaluated for their ability to inhibit the growth of and induce death in various human cancer cell lines.

One study detailed the synthesis of novel dihydropyrazole derivatives incorporating a morpholine ring, designed as inhibitors of the interaction between Adenomatous Polyposis Coli (APC) and Asef, a guanine nucleotide exchange factor implicated in colon cancer. nih.gov The antiproliferative activities of these compounds were assessed against the HCT116 human colon cancer cell line. Notably, compound 7g from this series demonstrated potent anti-proliferative activity, showing a lower IC₅₀ value than the approved drug Regorafenib. nih.gov

Another investigation into pyrazole-based hybrids identified compounds with cytotoxic effects against a panel of cancer cell lines, including breast (MCF7), prostate (PC3), and lung (A549) cancer cells. nih.gov While not all derivatives in these broad studies contain a morpholine ring, the research highlights the general potential of the pyrazole core in anticancer drug design. For instance, morpholine-benzimidazole-pyrazole hybrids have been explored as potential tubulin polymerization inhibitors. nih.gov

The table below summarizes the antiproliferative activity of a representative pyrazole-morpholine derivative.

CompoundCell LineIC₅₀ (μM)Reference DrugIC₅₀ (μM)
7g (a dihydropyrazole-morpholine derivative)HCT116 (Colon)0.10 ± 0.01Regorafenib0.16 ± 0.04

Data sourced from a study on APC-Asef interaction inhibitors. nih.gov

To understand the mechanisms underlying their biological effects, pyrazole-morpholine derivatives have been tested in biochemical assays targeting specific enzymes and receptors. These assays measure the direct interaction of the compound with its molecular target, providing insights into its potency and selectivity.

In the context of cancer, pyrazole derivatives containing morpholine have been designed to disrupt specific protein-protein interactions crucial for tumor progression. A series of dihydropyrazole-morpholine compounds were synthesized and evaluated as inhibitors of the APC-Asef interaction, which is known to promote cancer cell proliferation and metastasis. nih.gov This targeted approach aims to resolve issues of resistance found in other biotherapies. nih.gov

In the field of neuropharmacology, pyrazoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. One study identified a morpholinyl-containing pyrazoline, 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline (2l) , as a potent and selective AChE inhibitor with an IC₅₀ value of 0.040 μM, comparable to the standard drug donepezil. nih.gov

Research into pain and inflammation has identified several molecular targets for pyrazole compounds. A study on the antinociceptive effects of regio-isomeric pyrazole compounds (LQFM-020 , LQFM-021 , and LQFM-039 ) revealed their activity on the acid-sensing ion channel (ASIC-1α) and the transient receptor potential vanilloid 1 (TRPV-1) channel. nih.gov These compounds inhibited both channels and also acted as agonists on the μ-opioid receptor (μMOR), indicating a multi-target mechanism for their analgesic effects. nih.gov

CompoundTargetActivityIC₅₀ / EC₅₀ (μM)
LQFM-020 ASIC-1α ChannelInhibition96.1
TRPV-1 ChannelInhibition139.1
μ-Opioid ReceptorAgonist117.4
LQFM-021 ASIC-1α ChannelInhibition91.6
TRPV-1 ChannelInhibition212.5
μ-Opioid ReceptorAgonist98.9
LQFM-039 ASIC-1α ChannelInhibition235.2
TRPV-1 ChannelInhibition159.1
μ-Opioid ReceptorAgonist86.3
Compound 2l Acetylcholinesterase (AChE)Inhibition0.040

Data compiled from studies on pain-related ion channels and acetylcholinesterase inhibition. nih.govnih.gov

Based on the available scientific literature from the search results, detailed studies specifically investigating the cellular uptake mechanisms and intracellular distribution of 2-((1H-Pyrazol-4-yl)methyl)morpholine derivatives are limited. While their biological effects on intracellular targets have been established, the specific processes governing their transport across the cell membrane and localization within cellular compartments have not been extensively reported.

In Vivo Efficacy Studies in Established Animal Models

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to assess their efficacy in a complex biological system. These studies are critical for validating the therapeutic potential of pyrazole-morpholine derivatives for specific diseases.

The analgesic and anti-inflammatory properties of pyrazole derivatives are well-documented. asianpubs.orgsci-hub.se Several studies have evaluated pyrazole-containing compounds in rodent models of pain and inflammation.

A series of regio-isomeric pyrazole compounds (LQFM-020 , LQFM-021 , LQFM-039 ) were tested in mouse models of pain, including those induced by acidified saline, capsaicin, and formalin. nih.gov All three compounds were found to inhibit the nociceptive response in a dose-dependent manner. nih.gov For instance, they significantly inhibited the pain response induced by capsaicin. nih.gov Further investigation showed that the antinociceptive effect of these compounds in the formalin test was reversed by naloxone, suggesting the involvement of the opioid system. nih.gov

Another study investigated two novel pyrazole-derived compounds, Pz 2 and Pz 3 , in the tail immersion test in mice. nih.govscielo.br Both compounds increased the tail withdrawal latency, indicating an antinociceptive effect. nih.gov The effect of Pz 3 was prevented by pretreatment with naloxone, confirming the involvement of opioid mechanisms in its action, whereas Pz 2's effect was not, suggesting a different mechanism. nih.govscielo.br

To confirm the in vitro antiproliferative activity, pyrazole-morpholine derivatives have been evaluated in in vivo cancer models, such as xenografts, where human cancer cells are implanted into immunocompromised animals.

A study on dihydropyrazole derivatives containing morpholine, designed as APC-Asef interaction inhibitors, extended its investigation to an in vivo orthotopic transplantation model of colon cancer. nih.gov The research confirmed the pharmacological efficiency of the synthesized compounds in this model, supporting the findings from the in vitro cell-based assays. nih.gov Other studies on pyrazoline derivatives have also shown significant tumor growth inhibitory activity in animal models, such as the Ehrlich Carcinoma model, where treatment increased the life span of the animals. ekb.eg These studies provide a strong rationale for the further development of pyrazole-based compounds as potential anticancer therapeutics. ekb.eg

Neurobehavioral Studies in Relevant Animal Models

No studies reporting the effects of this compound or its derivatives in animal models of neurological or psychiatric disorders were identified. Consequently, no data tables on detailed research findings can be provided.

In Vivo Pharmacodynamic Biomarker Identification and Mechanistic Investigations

There is no available information from in vivo studies identifying pharmacodynamic biomarkers or elucidating the mechanism of action for this compound derivatives.

Computational Chemistry and Structural Biology Applications to 2 1h Pyrazol 4 Yl Methyl Morpholine

Advanced Quantum Chemical Calculations and Theoretical Analysis (e.g., DFT studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. eurasianjournals.comasianpubs.org DFT methods provide a robust framework for investigating the electronic structure, stability, and reactivity of compounds like 2-((1H-pyrazol-4-yl)methyl)morpholine by solving the Schrödinger equation in an approximate manner. eurasianjournals.comresearchgate.net These calculations are typically performed using specific functionals, such as B3LYP, and basis sets (e.g., 6-311G(d,p)) to achieve a balance between accuracy and computational cost. asianpubs.orgresearchgate.net Theoretical studies on related pyrazole (B372694) and morpholine-containing molecules have demonstrated excellent correlation between calculated and experimental data, validating the use of these methods. asianpubs.orgresearchgate.netasianpubs.org

The electronic properties of this compound can be thoroughly analyzed using DFT. Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap generally signifies higher reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed across the pyrazole and adjacent methylene (B1212753) bridge.

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from DFT calculations. researchgate.net MEPs illustrate the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). wolfram.comyoutube.com For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the morpholine (B109124) ring and the sp2 nitrogen of the pyrazole ring, indicating sites prone to electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atom on the pyrazole's N-H group would exhibit a positive potential, highlighting its role as a hydrogen bond donor. asianpubs.org

Table 1: Representative Theoretical Electronic Properties for Pyrazole Derivatives Calculated via DFT
ParameterDescriptionTypical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.1 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.9 to -1.3
Energy Gap (ΔE)Difference between ELUMO and EHOMO4.2 to 5.2
Ionization Potential (I)Approximated as -EHOMO6.1 to 6.5
Electron Affinity (A)Approximated as -ELUMO0.9 to 1.3
Global Hardness (η)Calculated as (I-A)/2; relates to stability2.1 to 2.6

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of newly synthesized compounds. Theoretical Infrared (IR) spectra can be computed by calculating the vibrational frequencies of the molecule. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an appropriate factor to achieve excellent agreement with experimental data. mdpi.com For this compound, theoretical IR spectra would help assign key vibrational modes, such as the N-H stretch of the pyrazole ring (expected in the 3100-3200 cm⁻¹ region in the solid state due to hydrogen bonding) and C-O-C stretches of the morpholine ring. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. asianpubs.orgresearchgate.net Calculated ¹H and ¹³C chemical shifts, referenced against a standard like Tetramethylsilane (TMS), typically show a strong linear correlation with experimental values. researchgate.net This allows for unambiguous assignment of signals in the experimental NMR spectra. For this compound, theoretical calculations would be crucial for assigning the protons and carbons of the distinct pyrazole and morpholine rings, including the methylene bridge connecting them. mdpi.com

Table 2: Illustrative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (δ, ppm) for a this compound Scaffold
Proton PositionCalculated δ (ppm) (GIAO)Hypothetical Experimental δ (ppm)Assignment
Pyrazole N-H11.1010.98Broad singlet, characteristic of pyrazole NH
Pyrazole C3-H / C5-H7.557.51Singlets, aromatic region
Methylene (-CH₂-)3.683.65Singlet, bridge between rings
Morpholine -CH₂-O-3.613.59Triplet, adjacent to oxygen
Morpholine -CH₂-N-2.482.45Triplet, adjacent to pyrazole-linked nitrogen

Molecular Modeling and Dynamics Simulations

Beyond quantum mechanics, molecular modeling and simulation techniques are vital for exploring how this compound interacts with larger biological systems and for discovering its potential as a therapeutic agent. eurasianjournals.com

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. ekb.egsamipubco.com For this compound, docking studies can screen its potential against various protein targets implicated in disease. The molecule possesses several key features for molecular recognition: the pyrazole N-H group acts as a hydrogen bond donor, the second pyrazole nitrogen and the morpholine oxygen and nitrogen atoms can act as hydrogen bond acceptors, and the rings can participate in hydrophobic or van der Waals interactions. researchgate.net Docking algorithms would place the molecule into the active site of a target protein and score the resulting poses based on binding energy, revealing key interactions with amino acid residues. ekb.egnih.gov

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. eurasianjournals.comnih.gov Starting from a docked pose, an MD simulation calculates the atomic motions of the system, providing insights into the stability of the binding interactions and the conformational flexibility of both the ligand and the protein. nih.gov Analysis of the MD trajectory, for instance by calculating the Root Mean Square Deviation (RMSD), can confirm whether the ligand remains stably bound in the active site. nih.gov These simulations are crucial for validating docking results and ensuring that the predicted interactions are maintained in a dynamic, solvated environment. nih.gov

The structural features of this compound that are essential for its biological activity can be abstracted into a pharmacophore model. This model represents the spatial arrangement of key chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. Once a pharmacophore model is built based on this molecule, it can be used as a 3D query to rapidly screen large chemical databases for other, structurally diverse compounds that match the pharmacophore and may possess similar biological activity. nih.govchemmethod.com This virtual screening approach is a cost-effective and efficient method for identifying new lead compounds for drug development, leveraging the core structure of this compound to explore a wider chemical space. chemmethod.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts toward more potent and selective molecules.

Development of Predictive Models for Biological Activity

While specific QSAR models for this compound are not extensively detailed in publicly available literature, the principles of their development can be inferred from studies on related pyrazole and morpholine-containing derivatives. The construction of a predictive QSAR model for this compound would involve a series of well-defined steps.

First, a dataset of compounds with structural similarity to this compound and their corresponding measured biological activities (e.g., IC50 or Ki values) against a specific biological target would be compiled. The biological activity is typically expressed in a logarithmic scale (e.g., pIC50) to ensure a linear relationship with the descriptors.

Next, a variety of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Statistical methods are then employed to develop a mathematical equation that correlates the calculated descriptors with the biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used for this purpose. The goal is to identify a combination of descriptors that provides the best predictive power. For instance, a study on pyrazole derivatives as hypoglycemic agents utilized both MLR and Random Forest regression to build their QSAR models, achieving high correlation coefficients. journal-academia.com

The predictive ability of the developed QSAR model is rigorously assessed through internal and external validation techniques. Internal validation methods like leave-one-out cross-validation (LOO-CV) ensure the robustness of the model, while external validation, using a set of compounds not included in the model development, confirms its predictive power for new molecules. A good QSAR model will exhibit high values for the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

The final validated QSAR model can then be used to predict the biological activity of novel, virtual derivatives of this compound, allowing for the prioritization of synthetic efforts on the most promising candidates.

Identification of Physicochemical and Structural Descriptors Correlating with Bioactivity

The biological activity of pyrazole and morpholine derivatives is often influenced by a combination of physicochemical and structural features. QSAR studies on analogous compounds have identified several key descriptors that frequently correlate with their bioactivity.

Electronic Descriptors: These descriptors relate to the electron distribution within the molecule and can influence interactions with the biological target. Examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons.

Dipole moment: This descriptor can be important for interactions in polar binding sites.

Partial atomic charges: The charge distribution on specific atoms can be critical for electrostatic interactions with the target.

Steric Descriptors: These descriptors relate to the size and shape of the molecule and are crucial for ensuring a good fit within the binding pocket of the target. Examples include:

Molecular weight and volume: These provide a general indication of the molecule's size.

Surface area and shape indices: These descriptors provide more detailed information about the molecular shape.

Hydrophobic Descriptors: These descriptors quantify the lipophilicity of the molecule, which is important for its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

LogP (partition coefficient): This is a measure of a compound's differential solubility in a hydrophobic (octanol) and a hydrophilic (water) phase.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe aspects like branching and connectivity.

Balaban J index: This is a distance-based topological index that is often correlated with biological activity.

The table below summarizes some of the key descriptors that have been found to be important in QSAR studies of pyrazole derivatives and could be relevant for this compound.

Descriptor ClassSpecific DescriptorPotential Influence on Bioactivity
Electronic HOMO/LUMO EnergiesElectron-donating/accepting capabilities for interactions.
Dipole MomentOrientation and interaction in polar binding environments.
Steric Molecular VolumeFit within the target's binding pocket.
Surface AreaExtent of interaction with the target surface.
Hydrophobic LogPMembrane permeability and hydrophobic interactions.
Topological Balaban J IndexMolecular shape and branching influencing binding.

Application of Fragment-Based Drug Discovery (FBDD) Strategies to the Chemical Compound

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. wikipedia.orgfrontiersin.orgnih.govacs.org These initial fragment hits are then optimized and grown into more potent, drug-like molecules. The pyrazole scaffold is recognized as a valuable starting point in FBDD campaigns. nih.gov

A hypothetical FBDD strategy for this compound would begin with the identification of either the pyrazole or the morpholine moiety as a starting fragment that binds to a target of interest. This initial binding event would typically be detected using sensitive biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR).

Once a pyrazole or morpholine fragment is confirmed as a binder, two primary strategies can be employed for its elaboration into a more potent inhibitor:

Fragment Growing: This strategy involves adding chemical functionality to the initial fragment to extend its interactions into adjacent pockets of the target protein. For example, if the pyrazole core of this compound was identified as the initial hit, medicinal chemists would explore modifications at the 1, 3, and 5 positions of the pyrazole ring, as well as the methylene linker, to pick up additional favorable interactions. The morpholine ring could be one such addition that improves potency and physicochemical properties.

Fragment Linking: This approach is used when two different fragments are found to bind to adjacent sites on the target protein. The fragments are then connected via a suitable linker to create a single, more potent molecule. In the context of our compound, one could imagine a scenario where a pyrazole fragment and a separate morpholine-containing fragment are identified as binding in proximity. The methylene linker in this compound would then represent the successful outcome of a fragment linking strategy.

The table below illustrates a hypothetical fragment evolution process for this compound.

FBDD StrategyStarting FragmentModification/LinkerResulting StructureRationale
Fragment Growing 1H-PyrazoleAddition of a methyl-morpholine group at the 4-positionThis compoundTo occupy an adjacent pocket and improve solubility and pharmacokinetic properties.
Fragment Linking 1H-Pyrazole and MorpholineMethylene linkerThis compoundTo bridge the two binding fragments and create a high-affinity ligand.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies of Compound-Target Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful structural biology techniques that provide atomic-level insights into how a ligand, such as this compound, binds to its biological target. nih.gov This information is invaluable for understanding the molecular basis of activity and for guiding structure-based drug design efforts.

X-ray Crystallography: This technique requires the formation of a high-quality crystal of the protein-ligand complex. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined. A crystal structure of a pyridylpyrazole derivative has been reported, demonstrating the feasibility of obtaining high-resolution structural information for this class of compounds. nih.govscilit.com A high-resolution crystal structure of this compound bound to its target would reveal:

The precise binding mode and conformation of the compound within the active site.

The specific amino acid residues of the target protein that are involved in key interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

The presence and role of any water molecules that mediate the interaction between the ligand and the protein.

This detailed structural information would enable medicinal chemists to design new analogs with improved potency and selectivity by optimizing the interactions with the target.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a technique that is particularly well-suited for determining the structures of large protein complexes, membrane proteins, and molecules that are difficult to crystallize. nih.gov In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and the resulting vitrified sample is imaged using an electron microscope. Thousands of images of individual particles are then computationally averaged to generate a 3D reconstruction of the complex. Recent advances in cryo-EM have enabled the determination of protein-ligand complex structures at near-atomic resolution. nih.gov

If this compound were to bind to a large, dynamic protein complex, cryo-EM would be the method of choice for structural studies. A cryo-EM structure would provide similar information to that obtained from X-ray crystallography, including the binding pose of the ligand and its interactions with the target protein. This information would be equally valuable for guiding the optimization of the compound.

The following table summarizes the key information that can be obtained from these structural biology techniques.

TechniqueSample RequirementsKey Information Obtained
X-ray Crystallography High-quality crystals of the protein-ligand complex.Atomic-resolution 3D structure, precise binding mode, key protein-ligand interactions, role of solvent molecules.
Cryo-Electron Microscopy A purified and stable solution of the protein-ligand complex.Near-atomic resolution 3D structure, particularly for large or flexible complexes, binding pose and interactions.

Derivatization Strategies and Lead Optimization for 2 1h Pyrazol 4 Yl Methyl Morpholine Scaffolds

Scaffold Hopping and Bioisosteric Replacements to Improve Biological Profiles

Scaffold hopping and bioisosteric replacement are key strategies in drug design to navigate new chemical space, enhance drug-like properties, and circumvent patent limitations while retaining biological activity. mdpi.com These approaches involve replacing a core molecular framework or specific functional groups with alternatives that possess similar steric and electronic characteristics. mdpi.comnih.gov

For the 2-((1H-Pyrazol-4-yl)methyl)morpholine scaffold, the pyrazole (B372694) ring is a frequent subject of bioisosteric replacement. As a versatile heterocycle, it can serve as both a hydrogen bond donor and acceptor. nih.gov Depending on the target, it can be replaced with other five- or six-membered heterocycles like thiazole, isoxazole, or pyridine to modulate binding interactions and physicochemical properties. For instance, in the development of kinase inhibitors, replacing a benzene ring with a pyrazole fragment afforded more potent and less lipophilic compounds with better drug-like properties. nih.gov This highlights the pyrazole's role in optimizing compound profiles.

The morpholine (B109124) moiety is also a prime candidate for modification. While it is often incorporated to improve solubility and pharmacokinetic profiles, it can be replaced with other cyclic amines like piperidine, piperazine, or thiomorpholine to fine-tune basicity, polarity, and interaction with the target protein. nih.govnih.gov For example, replacing a piperidine ring with a morpholine ring can offer solubility advantages while blocking potential metabolic "soft spots". pressbooks.pub Furthermore, non-classical bioisosteres such as bicyclic or spirocyclic amines can be introduced to explore different conformational spaces and improve binding affinity. researchgate.net

Strategic Chemical Modifications for Enhanced Potency, Selectivity, and Reduced Off-Target Effects

Strategic modifications to the this compound scaffold are crucial for improving potency and selectivity. Structure-activity relationship (SAR) studies guide these modifications, which typically target the pyrazole and morpholine rings.

Morpholine Ring Modifications: The morpholine ring is not merely a passive solubilizing group; its modification can dramatically enhance selectivity. A notable example is seen in the development of mTOR inhibitors, where replacing a simple morpholine with a bridged morpholine (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) led to a massive 26,000-fold increase in selectivity over the related PI3Kα kinase. researchgate.net This profound effect was attributed to a single amino acid difference in the kinase hinge region, creating a deeper pocket in mTOR that could accommodate the bulkier bridged morpholine. researchgate.net Chiral morpholines have also been used, with different enantiomers exhibiting distinct potency and selectivity profiles. researchgate.net

The following table illustrates how specific substitutions on a pyrazole scaffold, in this case targeting TGF-β type I receptor kinase (ALK5), can influence inhibitory activity.

CompoundR1 Group (at Pyrazole C3)R2 Group (at Pyrazole N1)ALK5 Inhibition IC₅₀ (µM)Selectivity vs. p38α MAP kinase (>fold)
19a4-methylthiazol-2-ylH0.57>17
19b4-methylthiazol-2-ylMethyl0.28>35
19c4-methylthiazol-2-ylEthyl0.41>24
19d4-methylthiazol-2-ylIsopropyl0.33>30
18b6-(dimethylamino)pyridin-2-ylMethyl>5.0-

Data synthesized from studies on 3-substituted-4-(quinoxalin-6-yl) pyrazoles as ALK5 inhibitors. mdpi.com This table demonstrates the impact of N1-alkylation and C3-substitution on potency and selectivity.

Approaches for Modulating Pharmacokinetic Properties

Optimizing pharmacokinetic (PK) properties, such as absorption, distribution, metabolism, and excretion (ADME), is a critical aspect of lead optimization that runs parallel to enhancing potency. The this compound scaffold possesses inherent features that can be fine-tuned to achieve a desirable PK profile.

Modifications to the pyrazole ring can also significantly influence PK properties. In one study on pyrazolo-pyridone inhibitors, substitution of a methyl group on the pyrazole with ionizable polar substituents dramatically improved aqueous solubility. nih.gov Metabolite identification studies can pinpoint labile positions on the scaffold, guiding medicinal chemists to block these sites of metabolism. For instance, if a phenyl group attached to the pyrazole is found to be rapidly hydroxylated, it can be replaced with a more metabolically stable heterocycle or substituted with groups like fluorine to block oxidation. nih.gov

Establishing an in vitro-in vivo correlation between microsomal stability, solubility, and oral bioavailability allows for the confident selection of optimized compounds for further development. nih.gov By systematically modifying different parts of the scaffold and assessing their impact on these parameters, researchers can rationally design analogs with improved oral exposure and duration of action.

Design and Synthesis of Novel Analogs Exhibiting Multi-Target Activity

Chronic and complex diseases like cancer often involve the dysregulation of multiple signaling pathways. mdpi.com Consequently, there is growing interest in designing single molecules that can modulate multiple targets simultaneously. The this compound scaffold is an excellent starting point for developing multi-target agents due to its synthetic tractability and proven interaction with diverse target classes, particularly protein kinases. nih.govnih.gov

The design of multi-target inhibitors often involves a strategy of molecular hybridization, where pharmacophores known to bind to different targets are integrated into a single molecule. For the pyrazole-morpholine scaffold, this could involve decorating the pyrazole ring with substituents known to inhibit one kinase family (e.g., VEGFR) while modifying the morpholine or linker to interact with another (e.g., EGFR). mdpi.com

Synthesis of these novel analogs leverages established chemical reactions. The pyrazole core is typically formed via cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com Subsequent functionalization allows for the introduction of diverse substituents. For example, a series of dihydropyrazole derivatives containing a morpholine moiety were synthesized as potent inhibitors of the APC-Asef interaction, demonstrating the scaffold's utility in targeting protein-protein interactions. nih.gov Multicomponent reactions (MCRs) have also gained popularity for the efficient, one-pot synthesis of highly substituted and complex pyrazole derivatives, offering a rapid route to diverse chemical libraries for screening. nih.gov

A molecular docking study can be performed to understand the binding interactions of designed compounds with multiple targets, guiding the synthetic efforts toward analogs with the desired polypharmacology. mdpi.commdpi.com For instance, a synthesized quinazolin-4-one derivative showed potent, nanomolar inhibitory activity against HER2, EGFR, and VEGFR2, demonstrating a successful multi-targeted approach. mdpi.com

Future Perspectives and Research Challenges in 2 1h Pyrazol 4 Yl Methyl Morpholine Research

Addressing Gaps in the Structure-Function Understanding of the Chemical Compound

A significant challenge in the advancement of 2-((1H-Pyrazol-4-yl)methyl)morpholine is the lack of a detailed understanding of its structure-activity relationships (SAR). SAR studies are fundamental to medicinal chemistry, as they reveal how specific structural features of a molecule influence its biological activity. For this compound, future research must systematically explore how modifications to its core structure affect its interactions with biological targets.

Key areas for investigation include:

Substitution on the Pyrazole (B372694) Ring: The activity of pyrazole derivatives is often highly dependent on the substituents at the N1, C3, and C5 positions. nih.govconsensus.app For instance, studies on other pyrazoles have shown that adding a 2,4-dichlorophenyl group at the N1 position and a para-substituted phenyl ring at the C5 position are crucial for potent cannabinoid CB1 receptor antagonism. nih.govconsensus.app A systematic synthesis of analogs with various substituents (e.g., alkyl, aryl, halogen) on the pyrazole ring of this compound is necessary to map out its SAR.

Modification of the Morpholine (B109124) Ring: The morpholine moiety can be altered to fine-tune the compound's solubility, metabolic stability, and target-binding affinity. Exploring the impact of substitutions on the morpholine ring or its replacement with other heterocycles like piperidine or thiomorpholine could yield derivatives with improved properties.

Alterations to the Methylene (B1212753) Linker: The methyl group connecting the pyrazole and morpholine rings provides conformational flexibility. Research into modifying this linker—for example, by changing its length or rigidity—could lead to a better fit within a target's binding pocket.

Computational methods, particularly Density Functional Theory (DFT), will be invaluable in this endeavor. DFT calculations can provide insights into the molecule's electronic properties, charge distribution, and potential interaction sites, thereby guiding the rational design of more potent and selective analogs. asianpubs.orgresearchgate.net

Table 1: Hypothetical Structure-Activity Relationship Exploration for this compound

Modification Site Type of Substituent Potential Impact on Activity
Pyrazole N1 Position Small alkyl groups (e.g., methyl) May alter metabolic stability and binding affinity.
Bulky aryl groups Could enhance π-π stacking interactions with the target protein.
Pyrazole C3/C5 Positions Halogens (F, Cl, Br) Can modify electronic properties and membrane permeability.
Hydrogen bond donors/acceptors May introduce new interactions with the biological target.
Morpholine Ring C-substitutions Could influence conformation and selectivity.

Development of More Efficient and Sustainable Synthetic Methodologies

While classical methods for pyrazole synthesis, such as the Knorr pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines, are well-established, they often involve harsh reaction conditions and the use of hazardous solvents. nih.gov A major challenge for future research is the development of green and sustainable synthetic routes for this compound and its derivatives.

Future synthetic research should focus on:

Green Solvents: Replacing traditional organic solvents with environmentally benign alternatives like water or ionic liquids. researchgate.netspringerprofessional.de

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis and ultrasonic irradiation, which can significantly reduce reaction times from hours to minutes. benthamdirect.comresearchgate.net

Catalysis: Developing and utilizing recyclable catalysts, such as heterogeneous catalysts or biocatalysts, to improve reaction efficiency and minimize waste. springerprofessional.denih.gov

Atom Economy: Designing synthetic pathways, like multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thus reducing waste. researchgate.net

Adopting these green chemistry principles will not only reduce the environmental impact of synthesis but also make the production of these compounds more cost-effective and scalable. researchgate.netbenthamdirect.com

Exploration of Novel Biological Targets and Uncharted Therapeutic Applications

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse therapeutic actions, including anti-inflammatory (Celecoxib), anticancer, and antimicrobial agents. nih.govnih.govmdpi.com The broad biological activity of pyrazole-containing compounds suggests that this compound may interact with a variety of biological targets.

While initial research might focus on established targets for pyrazoles, a key future direction is the exploration of novel and uncharted therapeutic applications. This involves screening the compound against a wide array of biological targets to uncover new mechanisms of action.

Potential areas for exploration include:

Neurodegenerative Diseases: Given that some heterocyclic compounds show promise in treating conditions like Alzheimer's and Parkinson's disease, investigating the neuroprotective potential of this compound is a logical step. mdpi.com

Metabolic Disorders: The role of pyrazoline derivatives as cannabinoid CB1 receptor antagonists has been linked to the treatment of obesity. nih.gov Exploring the effects of this compound on metabolic pathways could reveal new applications in diabetes or related disorders.

Antiviral Activity: Pyrazole derivatives have been reported to possess antiviral properties, an area of ever-growing importance. nih.gov

Kinase Inhibition: Many modern anticancer drugs function by inhibiting specific protein kinases. Screening the compound against a panel of kinases could identify novel targets for cancer therapy.

Table 2: Potential Therapeutic Areas and Targets for Future Investigation

Therapeutic Area Known Targets for Pyrazole Derivatives Potential Novel Targets for Exploration
Inflammation & Pain Cyclooxygenase-2 (COX-2) Pro-inflammatory cytokines (e.g., TNF-α, IL-6), Toll-like receptors
Oncology Tubulin, Various Kinases Epigenetic targets (e.g., HDACs, methyltransferases), DNA repair enzymes
Infectious Diseases Bacterial and Fungal Enzymes Viral proteases and polymerases, enzymes involved in biofilm formation

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Optimization

The traditional drug discovery process is notoriously time-consuming and expensive. Artificial intelligence (AI) and machine learning (ML) are transforming this landscape by enabling faster and more efficient design and optimization of drug candidates. premierscience.comrjsocmed.comnih.gov For this compound, integrating these computational tools represents a critical future direction.

AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data from other pyrazole derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the biological activity of novel, virtual analogs of this compound, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for high activity against a specific target and favorable drug-like properties. nih.gov

Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for which this class of compounds might be effective. premierscience.com

ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound early in the discovery process is crucial. AI models can accurately forecast these properties, reducing the likelihood of late-stage failures. nih.gov

By leveraging AI, the research and development process for derivatives of this compound can be significantly accelerated, reducing costs and shortening the timeline from initial discovery to potential clinical application. ijettjournal.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.